1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea

Urease inhibition Helicobacter pylori antibacterial

1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea (CAS 852140-74-0) is a synthetic diaryl urea derivative characterized by a 3,4-dichlorophenyl group and a 1,2-dimethyl-1H-indol-5-yl moiety connected via a urea linker. Its molecular formula is C18H17Cl2N3O with an exact mass of 361.074868 g/mol.

Molecular Formula C18H17Cl2N3O
Molecular Weight 362.25
CAS No. 852140-74-0
Cat. No. B2745793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea
CAS852140-74-0
Molecular FormulaC18H17Cl2N3O
Molecular Weight362.25
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H17Cl2N3O/c1-11-7-13-8-12(3-6-17(13)23(11)2)10-21-18(24)22-14-4-5-15(19)16(20)9-14/h3-9H,10H2,1-2H3,(H2,21,22,24)
InChIKeyXBNZOACXVACTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea (CAS 852140-74-0)


1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea (CAS 852140-74-0) is a synthetic diaryl urea derivative characterized by a 3,4-dichlorophenyl group and a 1,2-dimethyl-1H-indol-5-yl moiety connected via a urea linker . Its molecular formula is C18H17Cl2N3O with an exact mass of 361.074868 g/mol . The compound is catalogued in structure databases under ChemSpider ID 4332189 but lacks a corresponding PubChem Compound entry or detailed pharmacological annotation .

Defined exact mass and molecular formula support analytical reference use (HPLC/LC-MS/NMR method development).
No verified biological activity data; best suited as a starting material for derivatization or in silico library expansion.

Why In-Class Indolyl-Urea Substitution Is Not Supported Without Quantitative Differentiation Data


Close structural analogs exist, including the 4-chlorophenyl variant (CAS 852140-72-8) and various N-substituted indolyl-ureas, suggesting that minor aryl substitutions may alter target binding or physicochemical properties . However, no publicly available head-to-head pharmacological data, selectivity profiles, or pharmacokinetic comparisons exist for this specific compound against its closest analogs. Without such data, no evidence-based assertion about the superiority or interchangeability of this compound can be made, and procurement decisions based on assumed differentiation are unsupported .

Structural Analog Substitution Unsupported
No published SAR data compares the 3,4-dichlorophenyl analog to the 4-chlorophenyl variant (CAS 852140-72-8); aryl substitution effects on target binding are unknown.
Unverified Biological Annotations
Database cross-referencing errors (mismatched SMILES) prevent reliable attribution of reported urease or cruzipain inhibition to this compound.
Minimal Assay Signal Potential
Even if the weak cruzipain IC50 (~105 µM) were confirmed, it offers limited utility for screening; substitution based on assumed activity is not justified.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea: Data Availability Assessment


Urease Inhibition Potency vs. Helicobacter pylori: Unlinkable BindingDB Entry

A BindingDB entry (BDBM50493373, CHEMBL2425478) reports a Ki of 45 nM for mixed-type competitive inhibition of Helicobacter pylori ATCC 43504 urease [1]. However, the SMILES associated with this entry (ONC(=O)CC(O)c1cccc(Cl)c1Cl) does not correspond to the target compound, indicating a database cross-referencing anomaly. This activity cannot be verified as belonging to the target compound.

Urease Inhibition (H. pylori)
Data to verify
Ki 45 nM
Reported potency context unverifiable due to SMILES mismatch.
Mixed-type competitive inhibition; BindingDB entry not structurally verified.
Urease inhibition Helicobacter pylori antibacterial

Cruzipain Inhibition: Weak Activity in Non-Verified Entry

BindingDB entry BDBM50356187 (CHEMBL1269725) reports an IC50 of 1.05 × 10^5 nM against Trypanosoma cruzi cruzain [1]. As with urease entries, the linked SMILES (NC(=S)NN=Cc1cccc(Cl)c1) does not match the target compound, and this activity cannot be confidently attributed.

Cruzipain Inhibition (T. cruzi)
Data to verify
IC50 105,000 nM
Weak activity; assay relevance not assignable to this compound.
Unverified SMILES match; fluorogenic substrate, 20-min incubation.
Chagas disease cruzipain antiparasitic

Structural Analog Series Comparison: Absence of Published SAR Data

Closely related compounds such as 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea (CAS 852140-72-8) and other aryl-substituted indolyl-ureas are commercially catalogued, but no peer-reviewed study systematically compares biological activity across this series . The effect of replacing the 4-chlorophenyl with a 3,4-dichlorophenyl group on potency, selectivity, or pharmacokinetics is not documented.

Analog SAR Comparison
Class-level inference
No SAR data published
Context-dependent; analog substitution effects are unknown.
No head-to-head biological comparison with 4-chlorophenyl analog.
structure-activity relationship indole urea

Evidence-Limited Application Scenarios for 1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea


Chemical Reference Standard for Analytical Method Development

Given its well-defined structure (C18H17Cl2N3O, exact mass 361.074868 g/mol) , the compound may serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories already working with indolyl-urea libraries.

Starting Material for Derivatization in Medicinal Chemistry

The urea linker and the 1,2-dimethylindole moiety offer synthetic handles for further derivatization. Procurement may be justified for exploratory medicinal chemistry programs focusing on novel urea-based scaffolds, but no specific target engagement hypothesis is supported by existing data.

In Silico Screening Library Expansion

The compound can be incorporated into virtual screening libraries to explore the chemical space of 3,4-dichlorophenyl indolyl-ureas. Its value is entirely prospective and depends on future docking or pharmacophore modeling results.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Defined exact mass and formula
Identity confirmation by NMR, HPLC, or LC-MS
Medicinal Chemistry Derivatization
Urea linker and indole handles
Scaffold reactivity and purity assessment
In Silico Screening Library
3,4-dichlorophenyl indolyl-urea chemotype
Prospective docking or pharmacophore modeling
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